2-Phenoxyphenylacetonitrile
Overview
Description
2-Phenoxyphenylacetonitrile is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by its CAS Registry Number: 25562-98-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Nitric Oxide Release and Biological Evaluation
The compound 4-Phenyl-3-furoxancarbonitrile, which is structurally related to 2-Phenoxyphenylacetonitrile, exhibits significant biological activities. This compound releases nitric oxide in the presence of thiol cofactors, and it has been found to be an efficient activator of rat lung soluble guanylate cyclase. Furthermore, it demonstrates high vasodilatory activity on rat thoracic aorta strips and acts as a potent inhibitor of platelet aggregation (Medana et al., 1994).
Synthesis of Hydroxyphenylacetonitriles
A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to this compound, has been developed. This process involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. The resulting 2-(2-hydroxyphenyl)acetonitriles can be conveniently transformed into benzofuranones, showing the compound's versatility in chemical synthesis (Wu et al., 2014).
Proton-Coupled Electron Transfer Studies
Research on proton-coupled electron transfer (PCET) reactions in acetonitrile has been conducted using a Photosystem II-inspired complex. This study is relevant to this compound due to the involvement of phenol-related compounds. It contributes to the understanding of electron transfer mechanisms and could have implications for solar energy conversion and photosynthesis research (Manbeck et al., 2016).
Catalytic Performance Improvement
Arylacetonitrilases, which catalyze reactions involving compounds like this compound, have been improved for synthesizing optically pure 2-hydroxyphenylacetic acids. Mutations in specific residues of the arylacetonitrilase enzyme have led to increased activity, demonstrating the potential for industrial application in producing chiral compounds (Xue et al., 2017).
Electrochemical Studies
Studies on the electrochemical oxidation of phenolic compounds in acetonitrile provide insights into the reaction mechanisms and the stability of phenolic radicals. This research is relevant for understanding the electrochemical behavior of compounds like this compound (Richards et al., 1975).
Safety and Hazards
2-Phenoxyphenylacetonitrile is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell .
Properties
IUPAC Name |
2-(2-phenoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQCXFXODBYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180256 | |
Record name | 2-Phenoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-98-5 | |
Record name | 2-Phenoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25562-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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